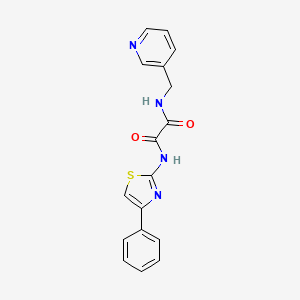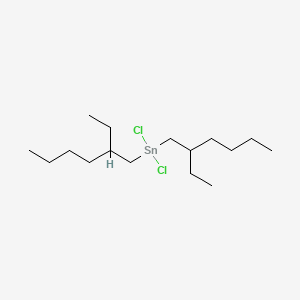
Bis(2-ethylhexyl)tin dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-ethylhexyl)tin dichloride: is an organotin compound with the molecular formula C16H34Cl2Sn. It is a derivative of tin and is characterized by the presence of two 2-ethylhexyl groups attached to the tin atom along with two chlorine atoms. This compound is of interest due to its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-ethylhexyl)tin dichloride typically involves the reaction of tin tetrachloride with 2-ethylhexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
SnCl4+2C8H17OH→(C8H17)2SnCl2+2HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are adjusted to enhance the efficiency of the process .
化学反応の分析
Types of Reactions: Bis(2-ethylhexyl)tin dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used for substitution reactions.
Major Products:
Oxidation: Tin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin compounds depending on the substituents used
科学的研究の応用
Bis(2-ethylhexyl)tin dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: The compound is studied for its potential biological activity and toxicity.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers
作用機序
The mechanism of action of bis(2-ethylhexyl)tin dichloride involves its interaction with cellular components. The compound can bind to proteins and enzymes, affecting their function. It can also interact with cellular membranes, leading to changes in membrane permeability and function. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Membrane Interaction: It can disrupt cellular membranes, leading to cell lysis or apoptosis.
Signal Transduction: The compound can interfere with cellular signaling pathways, affecting cell growth and differentiation
類似化合物との比較
Bis(2-ethylhexyl)tin dichloride can be compared with other organotin compounds such as:
- Dimethyltin dichloride
- Dibutyltin dichloride
- Dioctyltin dichloride
Uniqueness:
- This compound has unique properties due to the presence of the 2-ethylhexyl groups, which provide steric hindrance and affect its reactivity and interaction with other molecules.
- Dimethyltin dichloride and dibutyltin dichloride have smaller alkyl groups, leading to different reactivity and applications.
- Dioctyltin dichloride has larger alkyl groups, which can affect its solubility and interaction with biological systems .
特性
CAS番号 |
25430-97-1 |
|---|---|
分子式 |
C16H34Cl2Sn |
分子量 |
416.1 g/mol |
IUPAC名 |
dichloro-bis(2-ethylhexyl)stannane |
InChI |
InChI=1S/2C8H17.2ClH.Sn/c2*1-4-6-7-8(3)5-2;;;/h2*8H,3-7H2,1-2H3;2*1H;/q;;;;+2/p-2 |
InChIキー |
AETSVNICMJFWQY-UHFFFAOYSA-L |
正規SMILES |
CCCCC(CC)C[Sn](CC(CC)CCCC)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14153171.png)
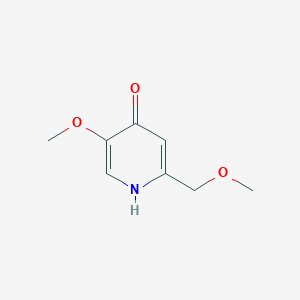

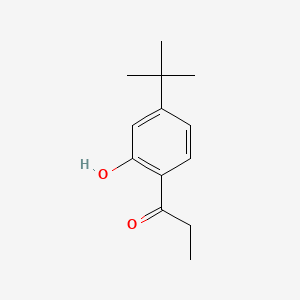
![6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline](/img/structure/B14153202.png)


![(E)-5-(2-(2-methylbenzo[d]thiazol-6-yl)hydrazono)quinolin-8(5H)-one](/img/structure/B14153224.png)
![(2E)-2-[1-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)ethylidene]-N-phenylhydrazinecarbothioamide](/img/structure/B14153230.png)
![4-[4-(2-Methylpropoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B14153247.png)
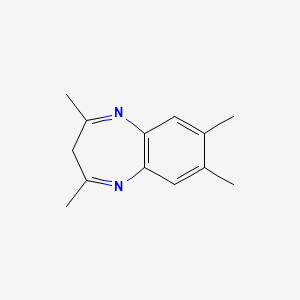
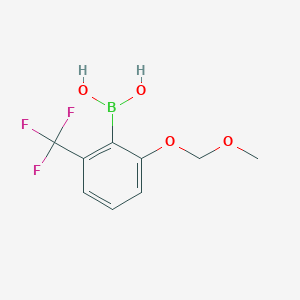
![1-[2-[2-Hydroxy-3-(2-methylpropoxy)propyl]hexanoylamino]-3-prop-2-enylthiourea](/img/structure/B14153258.png)
